Product packaging for Ammonium cobalt phosphate(Cat. No.:CAS No. 14590-13-7)

Ammonium cobalt phosphate

Cat. No.: B079303
CAS No.: 14590-13-7
M. Wt: 173.96 g/mol
InChI Key: ASYZRLCMYUFCHK-UHFFFAOYSA-N
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Description

Ammonium cobalt phosphate is an advanced inorganic coordination compound of significant interest in materials science and chemistry research. Its primary research value lies in its application as a precursor for the synthesis of cobalt-containing catalysts and electrode materials. Specifically, upon thermal decomposition, it forms cobalt phosphate (Co₃(PO₄)₂) and related cobalt oxides, which are highly active in electrocatalytic oxygen evolution reaction (OER)—a critical process for water-splitting and metal-air batteries. Researchers utilize this compound to develop and study efficient, non-precious metal catalysts for sustainable energy conversion. Furthermore, its layered structure and composition make it a candidate precursor for lithium-ion and sodium-ion battery cathodes, where it can contribute to enhanced capacity and cycling stability. The mechanism of action for its catalytic and electrochemical properties is rooted in the redox activity of the cobalt centers (Co²⁺/Co³⁺), which facilitate efficient electron transfer processes. This reagent is essential for investigations into next-generation energy storage systems, catalyst design, and fundamental studies of transition metal phosphate chemistry. It is provided as a high-purity solid to ensure reproducibility in experimental outcomes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CoH6NO4P B079303 Ammonium cobalt phosphate CAS No. 14590-13-7

Properties

CAS No.

14590-13-7

Molecular Formula

CoH6NO4P

Molecular Weight

173.96 g/mol

IUPAC Name

azane;cobalt;phosphoric acid

InChI

InChI=1S/Co.H3N.H3O4P/c;;1-5(2,3)4/h;1H3;(H3,1,2,3,4)

InChI Key

ASYZRLCMYUFCHK-UHFFFAOYSA-N

SMILES

[NH4+].[O-]P(=O)([O-])[O-].[Co+2]

Canonical SMILES

N.OP(=O)(O)O.[Co]

Other CAS No.

36835-61-7
14590-13-7

Pictograms

Irritant

Related CAS

36835-61-7

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Ammonium Cobalt Phosphate

Solution-Based Precipitation Techniques

Solution-based precipitation methods are widely employed for the synthesis of ammonium (B1175870) cobalt phosphate (B84403) due to their relative simplicity, scalability, and ability to yield a variety of nano- and microstructures at or near room temperature. These techniques involve the reaction of soluble cobalt salts, phosphate sources, and an ammonium source in a liquid medium, leading to the precipitation of the insoluble ammonium cobalt phosphate product.

Controlled pH Precipitation Reactions

The pH of the reaction medium is a critical parameter that significantly influences the nucleation and growth of this compound crystals. By carefully controlling the pH, it is possible to manipulate the particle size, morphology, and even the crystal phase of the final product. The precipitation is typically initiated by mixing aqueous solutions of a cobalt(II) salt, such as cobalt chloride (CoCl₂) or cobalt nitrate (B79036) (Co(NO₃)₂), with a phosphate source, commonly diammonium hydrogen phosphate ((NH₄)₂HPO₄) or phosphoric acid (H₃PO₄), in the presence of an ammonium source like ammonia (B1221849) solution (NH₄OH).

The pH is adjusted by the controlled addition of a mineral acid (e.g., phosphoric acid) or a base (e.g., ammonia solution) to the reaction mixture. This adjustment governs the supersaturation of the solution, which in turn dictates the rate of nucleation and crystal growth. For instance, a higher pH generally leads to a faster precipitation rate, often resulting in smaller, less crystalline particles. Conversely, a slower, more controlled increase in pH can promote the growth of larger, well-defined crystals. Research into analogous systems like magnesium ammonium phosphate (struvite) has shown that an optimal pH range, typically between 8.5 and 9.0, is crucial for the formation of a pure crystalline phase. While specific detailed studies on the effect of a wide range of pH values on the morphology of pure this compound are not extensively documented in publicly available literature, the principle of pH control remains a fundamental aspect of its synthesis.

Table 1: Influence of pH on the Precipitation of Metal Ammonium Phosphates

pH RangeGeneral Observations in Analogous Systems (e.g., Struvite)Potential Implications for this compound
< 7Low precipitation efficiency; potential formation of soluble phosphate species.Incomplete reaction; potential for precursor materials to remain in solution.
7 - 8.5Increasing precipitation efficiency; formation of crystalline product.Formation of this compound precipitate begins and improves with increasing pH.
8.5 - 9.5Optimal range for crystalline struvite formation; high precipitation efficiency.Likely the optimal range for the formation of well-defined, crystalline this compound.
> 9.5Potential for co-precipitation of metal hydroxides (e.g., Co(OH)₂).Risk of impurity formation, affecting the purity of the final product.

Co-precipitation Methods for Nanostructure Synthesis

Co-precipitation is a versatile and widely used technique for the synthesis of a variety of nanomaterials, including this compound nanostructures. This method involves the simultaneous precipitation of the target compound from a solution containing the constituent ions. The key to successful nanostructure synthesis via co-precipitation lies in controlling the nucleation and growth processes, which can be achieved by manipulating various reaction parameters.

In a typical co-precipitation synthesis of this compound, aqueous solutions of a cobalt salt (e.g., cobalt sulfate (B86663) heptahydrate, CoSO₄·7H₂O) and an ammonium phosphate source (e.g., diammonium hydrogen phosphate, (NH₄)₂HPO₄) are mixed under controlled conditions. The resulting precipitate is then collected, washed, and dried. The morphology and size of the resulting nanostructures can be tuned by adjusting parameters such as precursor concentrations, reaction temperature, stirring rate, and the presence of capping agents or surfactants. For example, studies on cobalt phosphate nanoparticles have shown that varying precursor concentrations can lead to anisotropic nano-rectangular structures and irregular shapes. While specific research on this compound is less detailed, the principles of co-precipitation for controlling nanostructure formation are directly applicable.

Table 2: Key Parameters in the Co-precipitation Synthesis of Metal Phosphate Nanostructures

ParameterEffect on Nanostructure FormationExample from Related Research
Precursor ConcentrationInfluences supersaturation, affecting nucleation rate and particle size.Varying concentrations of cobalt and phosphate precursors in cobalt phosphate synthesis resulted in different particle morphologies. researchgate.net
Reaction TemperatureAffects reaction kinetics and crystal growth rate.Not explicitly detailed for this compound, but generally higher temperatures can lead to larger, more crystalline particles.
pHControls the precipitation process and can influence the final morphology.The accurate control of pH is crucial to avoid the formation of secondary phases in the synthesis of YAG nanopowders.
Stirring RateAffects the homogeneity of the reaction mixture and can influence particle size distribution.Higher stirring rates can lead to smaller and more uniform nanoparticles.
Capping Agents/SurfactantsCan control particle growth and prevent agglomeration, leading to well-defined nanostructures.Not explicitly detailed for this compound, but a common strategy in nanoparticle synthesis.

Solvent-Controlled Precipitation

The choice of solvent plays a crucial role in the precipitation of this compound, influencing the solubility of precursors, the rate of reaction, and ultimately the morphology and crystallinity of the final product. While water is the most common solvent due to its high polarity and ability to dissolve ionic precursors, non-aqueous and mixed-solvent systems offer opportunities to tailor the properties of the synthesized material.

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods are powerful techniques for the synthesis of crystalline materials from solutions at elevated temperatures and pressures. These methods are particularly well-suited for the preparation of high-purity, well-defined crystals and complex nanostructures of this compound that may not be accessible through conventional precipitation methods.

Mild Hydrothermal Conditions for Crystal Growth

Mild hydrothermal synthesis involves carrying out the reaction in an aqueous solution within a sealed vessel, typically a Teflon-lined stainless-steel autoclave, at relatively low temperatures (generally below 200 °C). This method provides a controlled environment for the slow growth of crystals, leading to materials with high crystallinity and fewer defects.

In the context of this compound, mild hydrothermal conditions have been successfully employed to synthesize crystalline materials. For instance, ammonium-cobalt-nickel phosphates (NH₄[Co₁₋ₓNiₓPO₄]·H₂O) have been prepared under such conditions. The synthesis typically involves heating a mixture of the metal salts, a phosphate source, and an ammonium source in an aqueous solution. The slow and controlled heating and cooling cycles inherent to the hydrothermal process allow for the gradual formation of well-defined single crystals. The specific temperature, reaction time, and precursor ratios are critical parameters that determine the final product's characteristics.

Table 3: Typical Parameters for Mild Hydrothermal Synthesis of Metal Ammonium Phosphates

ParameterTypical RangeInfluence on Crystal Growth
Temperature100 - 200 °CAffects reaction kinetics and the solubility of precursors, influencing crystal size and phase purity.
Reaction Time12 - 72 hoursLonger reaction times generally lead to larger and more perfect crystals.
Precursor Molar RatiosVariedDetermines the stoichiometry of the final product and can influence the crystal structure.
pH of the initial solutionVariedCan influence the solubility of the reactants and the final crystal phase.
Filling Degree of Autoclave50 - 80%Affects the pressure inside the autoclave, which can influence reaction pathways.

Solvothermal Routes for Layered Nanostructures

Solvothermal synthesis is analogous to the hydrothermal method, but it utilizes non-aqueous solvents or a mixture of water and an organic solvent. The choice of solvent can significantly influence the reaction pathways and the morphology of the resulting product, making it a versatile tool for the synthesis of materials with specific architectures, such as layered nanostructures.

The synthesis of layered this compound nanostructures via solvothermal routes is an area of growing interest. While specific examples of purely layered NH₄CoPO₄ are not extensively reported, related materials like cobalt nickel layered double hydroxides have been successfully synthesized using solvothermal methods. In a typical solvothermal synthesis, the precursors are dissolved or suspended in a suitable organic solvent (e.g., ethanol (B145695), ethylene (B1197577) glycol) and heated in an autoclave. The organic solvent can act as a solvent, a reactant, or a structure-directing agent. The use of specific organic molecules can lead to the formation of layered structures where the organic molecules are intercalated between the inorganic layers. Subsequent removal of the organic template can yield porous, layered inorganic materials. The synthesis of an ammonium cobalt gallium phosphate hydrate (B1144303) under solvothermal conditions has been reported, demonstrating the feasibility of this approach for creating complex phosphate structures. Further research in this area is expected to yield novel layered this compound materials with tailored properties.

Advanced Chemical Deposition Techniques

Advanced chemical deposition techniques offer precise control over the formation of this compound, enabling the production of materials with specific morphologies such as thin films and platelets. These methods are crucial for applications where material form and structure are paramount.

Chemical Bath Deposition (CBD) is a versatile and cost-effective solution-based method for producing high-quality thin films at temperatures typically below 100°C. wikipedia.orgtaylorandfrancis.com The process involves the controlled precipitation of a desired compound from an aqueous solution onto a substrate. worldwidejournals.com For the synthesis of this compound thin films, the CBD process would involve immersing a substrate in a chemical bath containing dissolved precursors: a soluble cobalt salt (e.g., cobalt chloride or cobalt nitrate), a phosphate source (e.g., ammonium dihydrogen phosphate), and a complexing agent like ammonia to adjust the pH. slideshare.net

The fundamental principle relies on the slow release of cobalt and phosphate ions in the solution, which then react and deposit onto the substrate surface via a heterogeneous nucleation process. wikipedia.orgtaylorandfrancis.com The properties of the resulting thin film, such as thickness and morphology, can be precisely controlled by optimizing parameters like precursor concentrations, bath temperature, pH, and deposition time. worldwidejournals.comslideshare.net This technique is scalable for large-area deposition and is considered a relatively simple and inexpensive method for fabricating thin films for applications in semiconductors and photovoltaics. wikipedia.orgworldwidejournals.com

Wet milling has been demonstrated as an effective mechanochemical method for synthesizing this compound hydrate (NH₄CoPO₄·H₂O) with a distinct platelet-like morphology. researchgate.netresearchgate.net This technique utilizes a bead mill to process precursors, such as cobalt hydroxide (B78521) (Co(OH)₂) and ammonium dihydrogen phosphate (NH₄H₂PO₄), in a wet environment. researchgate.netresearchgate.net The process combines grinding with dissolution-precipitation reactions to facilitate crystal growth. researchgate.net

Initially, large platelets are formed rapidly, which are then gradually cleaved into smaller platelets as the milling continues. researchgate.net Research has shown that the duration of the milling process directly influences the size of the resulting platelets and their specific surface area. For instance, platelets with lateral sizes of several tens of micrometers can be synthesized in as little as 30 minutes, which are reduced to about 10 micrometers after 5 hours of milling. researchgate.net This method is considered promising for large-scale manufacturing due to its efficiency. researchgate.netresearchgate.net

Table 1: Effect of Wet Milling Time on NH₄CoPO₄·H₂O Platelet Characteristics

Milling Time Lateral Platelet Size Specific Surface Area (m²/g) Resulting LiCoPO₄ Discharge Capacity (mAh/g at 0.05C)
30 minutes Several 10 µm 2.2 70

Data sourced from a study on wet milling synthesis for LCP-olivine cathodes. researchgate.net

Green Synthesis and Sustainable Production Methods

In line with the principles of green chemistry, sustainable methods for synthesizing this compound are being developed. These approaches focus on utilizing waste materials and bio-derived reagents to create more environmentally benign and cost-effective production pathways.

A sustainable approach to producing this compound involves the utilization of liquid industrial wastes, particularly spent solutions from galvanic and chemical cobalt plating processes. google.com These waste streams are toxic due to their high cobalt content, and their valorization presents a dual benefit of waste remediation and resource recovery. google.com

The method involves preparing an aqueous solution containing cobalt(II), phosphate, and ammonium, using the waste cobalt solution as the primary source of cobalt(II). google.com Reagents such as phosphoric acid and ammonium phosphates are added to precipitate cobalt(II)-ammonium phosphates. google.com This process not only recovers valuable cobalt from waste but also produces a commercially viable chemical product at a low prime cost, contributing to a more circular economy. google.com

A novel green technique for synthesizing bi-functional this compound involves the use of bio-extracts. psgitech.ac.in This method provides a low-cost and environmentally friendly alternative to conventional chemical synthesis. The resulting material, NH₄CoPO₄·H₂O, exhibits an orthorhombic crystal structure with a flake-like microstructure. psgitech.ac.in

In one study, this bio-solvent-driven synthesis was used to create a composite of NH₄CoPO₄·H₂O with graphene oxide (GO) nanoflakes. psgitech.ac.in This material demonstrated excellent performance as a bi-functional electrode/catalyst for energy storage and conversion applications, specifically in supercapatteries and for the ethanol oxidation reaction (EOR). psgitech.ac.in The approach highlights a sustainable pathway to producing high-performance materials for advanced energy systems. psgitech.ac.in

Table 2: Performance of Bio-extract Synthesized NH₄CoPO₄·H₂O/GO | Application | Metric | Value | | :--- | :--- | :--- | | Supercapattery | Max. Specific Capacity (at 2 mAcm⁻²) | 448.3 mAhg⁻¹ | | | Specific Energy (at 1283 W kg⁻¹) | 85.4 Wh kg⁻¹ | | | Stability (after 5000 cycles) | 81% | | Ethanol Oxidation | Peak Current Density (at 20 mVs⁻¹) | 83.4 mAcm⁻² | | Water Splitting | OER Overpotential (|ηOER@10|) | 420 mV | | | HER Overpotential (|ηHER@10|) | 112 mV |

Data sourced from research on bio-extract mediated green synthesis. psgitech.ac.in

Post-Synthetic Treatments and Modifications

Following the initial synthesis, this compound often undergoes post-synthetic treatments to modify its properties or convert it into other functional materials. These modifications are critical for tailoring the compound for specific high-performance applications.

A primary example of post-synthetic treatment is the thermal conversion of NH₄CoPO₄·H₂O into lithium cobalt phosphate (LiCoPO₄), a high-voltage cathode material for lithium-ion batteries. researchgate.net This is typically achieved by mixing the as-synthesized this compound platelets with a lithium source, such as lithium carbonate (Li₂CO₃), followed by a heating process. researchgate.net A key advantage of this conversion is that the original platelet morphology of the precursor is often retained in the final LiCoPO₄ product. researchgate.net

Thermal Decomposition and Transformation Pathways

The thermal decomposition of this compound, typically in its hydrated form (NH₄CoPO₄·H₂O), is a critical process for transforming it into other useful cobalt-containing compounds, such as cobalt pyrophosphate (Co₂P₂O₇) or other cobalt phosphates. This transformation is a multi-step process that can be elucidated through thermal analysis techniques like thermogravimetry (TG) and differential thermal analysis (DTA).

The decomposition of hydrated this compound generally proceeds through a series of distinct stages involving dehydration, deamination, and polycondensation. While the exact temperatures can vary based on factors like heating rate and atmospheric conditions, a general pathway can be outlined. An analogous compound, ammonium nickel phosphate hexahydrate (NH₄NiPO₄·6H₂O), which is isostructural to the cobalt counterpart, provides a clear model for this process. Its thermal decomposition occurs in three main steps: initial dehydration of five water molecules, followed by a combined deamination and dehydration of the remaining water molecule and protonated phosphate groups, and finally, the crystallization of the resulting pyrophosphate.

A study on a doped variant, NH₄Co₀.₈Zn₀.₁Mn₀.₁PO₄·H₂O, revealed a two-step decomposition process. The initial step involves co-elimination, likely of water and ammonia, followed by a polycondensation step. This process ultimately yields a mixed metal pyrophosphate, in this case, Co₁.₆Zn₀.₂Mn₀.₂P₂O₇. rsc.org This indicates that the fundamental pathway of dehydration and deamination followed by condensation to a pyrophosphate is a common feature in the thermal decomposition of these ammonium metal phosphates.

The table below summarizes the general stages of thermal decomposition for hydrated this compound, drawing parallels from its nickel analogue and doped variants.

Decomposition StageProcessTypical Products
Stage 1 DehydrationNH₄CoPO₄·H₂O + H₂O
Stage 2 Deamination and further dehydrationCoHPO₄ + NH₃ + H₂O
Stage 3 Polycondensation/CrystallizationCo₂P₂O₇

It is important to note that the intermediate products and final crystalline phase are highly dependent on the precise temperature and duration of the thermal treatment.

Doping Strategies for Modified Compositions

Doping this compound with various metal ions is a key strategy to modify its chemical and physical properties, and consequently, the properties of the materials derived from it. These modifications can enhance electrochemical performance, catalytic activity, and other functional characteristics. The doping is typically achieved during the synthesis of the this compound precursor itself.

One common approach is the co-precipitation method, where salts of the desired dopant metals are introduced into the reaction mixture along with the cobalt and phosphate precursors. This allows for the incorporation of the dopant ions directly into the crystal lattice of the NH₄CoPO₄·H₂O.

A notable example is the synthesis of zinc (Zn) and manganese (Mn) co-doped this compound (NH₄Co₀.₈Zn₀.₁Mn₀.₁PO₄·H₂O). In this method, a solution containing cobalt, zinc, and manganese sulfates is reacted with a phosphate source in an aqueous medium. The resulting precipitate is a single-phase doped compound, where Zn²⁺ and Mn²⁺ ions substitute Co²⁺ ions within the crystal structure. rsc.org

Another demonstrated doping strategy involves the substitution of cobalt with nickel (Ni). The synthesis of a solid solution of ammonium-cobalt-nickel phosphates (NH₄[Co₁₋ₓNiₓPO₄]·H₂O) has been reported. This is achieved by varying the molar ratios of cobalt and nickel precursors during the synthesis, leading to a range of compositions with different Co:Ni ratios. amanote.com

Furthermore, lanthanide doping has been explored in related cobalt phosphide (B1233454) systems to modulate electronic properties. For instance, lanthanum (La) has been introduced into cobalt phosphide materials derived from metal-organic frameworks (MOFs), indicating that lanthanide doping is a viable strategy for modifying the electronic structure of cobalt-phosphorus-based materials. rsc.org This suggests the potential for synthesizing lanthanide-doped this compound precursors for specialized applications.

The table below presents a summary of some doping strategies for modifying the composition of this compound.

Dopant(s)Synthesis MethodResulting Composition
Zinc (Zn), Manganese (Mn)Co-precipitationNH₄Co₀.₈Zn₀.₁Mn₀.₁PO₄·H₂O rsc.org
Nickel (Ni)Solid-solution synthesisNH₄[Co₁₋ₓNiₓPO₄]·H₂O amanote.com
Lanthanum (La)Solvothermal-phosphorization (of MOF precursor)La-doped CoP (by analogy) rsc.org

These doping strategies offer a versatile toolkit for the rational design of this compound precursors with tailored compositions, paving the way for the development of advanced materials with enhanced functionalities.

Advanced Characterization Techniques for Structural Elucidation and Material Analysis

Diffraction Techniques for Crystallographic Analysis

Diffraction methods are indispensable for determining the atomic structure of crystalline materials like ammonium (B1175870) cobalt phosphate (B84403). By analyzing the way radiation, such as X-rays or neutrons, is scattered by the electron clouds or nuclei of atoms in a crystal lattice, detailed information about the material's structure can be obtained.

X-ray Diffraction (XRD) for Phase Identification and Crystallinity

X-ray Diffraction (XRD) is a primary and fundamental technique for the characterization of polycrystalline materials. h-and-m-analytical.commalvernpanalytical.com It is used to identify the crystalline phases present in a sample and to assess the degree of crystallinity. lambdatechs.com In the context of ammonium cobalt phosphate, XRD analysis confirms the successful synthesis of the target compound by comparing the experimental diffraction pattern to reference patterns from crystallographic databases.

The positions (2θ angles) and intensities of the diffraction peaks act as a unique "fingerprint" for a specific crystalline phase. malvernpanalytical.com Sharp, well-defined peaks are indicative of a highly crystalline material, whereas broad humps suggest the presence of amorphous or poorly crystalline components. lambdatechs.comresearchgate.net For this compound and related materials, XRD is crucial for verifying phase purity and ensuring that no secondary phases, such as unreacted precursors or different cobalt phosphate hydrates, are present. researchgate.net

Table 1: Representative XRD Data for a Cobalt Phosphate Compound This table shows typical diffraction peaks for a related cobalt phosphate structure, illustrating the type of data obtained from an XRD analysis.

2θ Angle (Degrees) Miller Indices (hkl) Phase
12.5 (110) Co₃(PO₄)₂·8H₂O
25.1 (220) Co₃(PO₄)₂·8H₂O
30.5 (311) Co₃(PO₄)₂·8H₂O
35.2 (400) Co₃(PO₄)₂·8H₂O

Single-Crystal X-ray Diffraction for Atomic Arrangement

For a definitive determination of the atomic structure, Single-Crystal X-ray Diffraction is the gold standard. This technique requires a small, high-quality single crystal of the material. By measuring the diffraction pattern from a single crystal rotated in an X-ray beam, a complete three-dimensional map of the electron density within the unit cell can be constructed.

This detailed map allows for the precise determination of:

The crystal system and space group.

The exact positions of the cobalt, phosphorus, and oxygen atoms within the crystal lattice.

Bond lengths and angles between the atoms.

For complex structures like ammonium-cobalt-nickel phosphates, single-crystal X-ray diffraction data has been used in Rietveld refinement to precisely determine their crystal structures. researchgate.net This level of detail is crucial for understanding structure-property relationships.

Neutron Powder Diffraction for Hydrogen Position Determination

While X-ray diffraction is excellent for locating heavier elements like cobalt and phosphorus, it is less effective at pinpointing the positions of very light elements, such as hydrogen. This is because X-rays are scattered by electrons, and hydrogen has only one electron. Neutron diffraction overcomes this limitation as neutrons are scattered by atomic nuclei.

Neutron powder diffraction is uniquely suited for determining the precise location and orientation of the hydrogen atoms within the ammonium (NH₄⁺) ions in the this compound structure. researchgate.netosti.gov This information is vital for understanding the role of hydrogen bonding in stabilizing the crystal structure. Studies on related ammonium-containing phosphate compounds have successfully used neutron powder diffraction to precisely determine hydrogen positions. researchgate.net

Spectroscopic Investigations of Chemical Bonding and Electronic Structure

Spectroscopic techniques probe the interactions of electromagnetic radiation with a material to reveal information about its chemical bonds, functional groups, and the electronic states of its constituent atoms.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a compound. nih.gov The technique measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Each functional group has characteristic vibrational frequencies, allowing for its identification.

In this compound, FTIR spectroscopy is used to confirm the presence of the phosphate (PO₄³⁻) and ammonium (NH₄⁺) ions.

Phosphate (PO₄³⁻) Vibrations: The tetrahedral phosphate ion gives rise to strong absorption bands corresponding to P-O stretching and O-P-O bending modes.

Ammonium (NH₄⁺) Vibrations: The ammonium ion exhibits characteristic N-H stretching vibrations and N-H bending vibrations. researchgate.netcabidigitallibrary.org

The positions and shapes of these absorption bands can also provide information about the local symmetry and bonding environment of the ions within the crystal lattice.

Table 2: Characteristic FTIR Vibrational Modes for Ammonium Phosphates

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3400 - 3000 N-H Symmetric & Asymmetric Stretching Ammonium (NH₄⁺)
~1670 - 1650 N-H Bending Ammonium (NH₄⁺)
~1440 - 1400 N-H Bending Ammonium (NH₄⁺)
~1100 - 990 P-O Asymmetric Stretching Phosphate (PO₄³⁻)
~600 - 500 O-P-O Bending Phosphate (PO₄³⁻)

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. thermofisher.cn The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined.

For this compound, XPS analysis provides the following critical information:

Elemental Composition: Confirms the presence of nitrogen (N), cobalt (Co), phosphorus (P), and oxygen (O) on the material's surface.

Oxidation States: The precise binding energy of a core electron is sensitive to the oxidation state of the atom. XPS can confirm that cobalt is in the +2 oxidation state (Co²⁺) and phosphorus is in the +5 oxidation state (P⁵⁺). researchgate.net This is essential for verifying the correct chemical composition. Analysis of the Co 2p spectrum, including its characteristic satellite peaks, is used to definitively identify the Co(II) state. researchgate.netxpsfitting.com

Table 3: Expected Binding Energies from XPS Analysis of this compound Binding energies can vary slightly based on the specific chemical environment and instrument calibration.

Element Core Level Approximate Binding Energy (eV) Inferred Oxidation State
Cobalt Co 2p₃/₂ ~781 - 782 +2
Phosphorus P 2p ~133 - 134 +5
Nitrogen N 1s ~401 - 402 -3 (in NH₄⁺)
Oxygen O 1s ~531 - 532 -2

Table of Mentioned Chemical Compounds

Compound Name Chemical Formula
This compound NH₄CoPO₄
Ammonium-cobalt-nickel phosphates NH₄[Co₁-ₓNiₓPO₄]·H₂O
Cobalt(II) phosphate octahydrate Co₃(PO₄)₂·8H₂O

X-ray Absorption Fine Structure (XAFS) for Local Coordination Environments

X-ray Absorption Fine Structure (XAFS) is a powerful technique for probing the local atomic environment of a specific element within a material. It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

In the context of this compound, XAFS, particularly at the cobalt K-edge, provides detailed insights into the oxidation state and coordination geometry of the cobalt atoms. The pre-edge features in the XANES spectra can be indicative of the coordination environment, with variations in intensity and position suggesting changes in the local symmetry around the cobalt centers. rsc.orgresearchgate.net For instance, studies on related cobalt phosphate materials have utilized XANES to support the assignment of a specific cobalt valency, which is crucial for understanding the material's electrochemical properties. nih.govstanford.edu Analysis of the Co K-edge XANES spectra can help distinguish between different oxidation states, such as Co(II) and Co(III), by observing shifts in the absorption edge energy. rsc.orgarxiv.org

The EXAFS region provides quantitative information about the local structure, including bond distances, coordination numbers, and the identity of neighboring atoms. For cobalt-based phosphates, EXAFS analysis reveals the presence of Co-O scattering paths, confirming the coordination of cobalt by oxygen atoms. researchgate.netresearchgate.net The Fourier-transformed EXAFS spectra of related cobalt phosphates show a prominent peak corresponding to the first coordination shell of Co-O bonds. researchgate.net Furthermore, EXAFS can identify the presence of bis-oxo/hydroxo-bridged cobalt subunits within larger clusters. nih.govstanford.edu In some cobalt phosphate systems, the local structure is described as being composed of edge-sharing CoO₆ octahedra. nih.govstanford.edu

Phosphorus K-edge XAS has also been employed to understand the binding motifs of the phosphate group. mdpi.comresearchgate.net XANES spectra at the P K-edge indicate that phosphorus is present as phosphate ions. mdpi.comresearchgate.net EXAFS analysis at the phosphorus edge can reveal P-Co distances, suggesting that phosphate species are linked to cobalt ions through Co–O–PO₃ motifs. mdpi.comresearchgate.net

Table 1: Representative XAFS Data for Cobalt Phosphate Materials

Parameter Value Reference
Co-O Bond Distance ~1.44 Å (uncorrected) researchgate.net
P-Co Distance ~3.1 Å mdpi.comresearchgate.net

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a non-destructive analytical technique that provides information about the vibrational modes of molecules. In the study of this compound, Raman spectroscopy can identify the characteristic vibrations of the phosphate (PO₄³⁻) and ammonium (NH₄⁺) groups, as well as Co-O bonds.

The vibrational modes of the phosphate ion are well-characterized. The symmetric stretching mode (ν₁) of the PO₄³⁻ tetrahedron typically appears as a strong, sharp band in the Raman spectrum. nih.govnih.gov In many phosphate-containing minerals, this band is observed around 960-965 cm⁻¹. nih.govnih.gov The antisymmetric stretching (ν₃), symmetric bending (ν₂), and antisymmetric bending (ν₄) modes of the phosphate group appear at lower wavenumbers. nih.govnih.gov The presence of multiple bands for a particular vibrational mode can indicate a reduction in the symmetry of the phosphate anion within the crystal lattice. nih.govcopernicus.org

The ammonium ion also exhibits distinct Raman active modes. The symmetric stretching vibration (ν₁) of the N-H bond is a characteristic feature. mdpi.com The antisymmetric stretching (ν₃), symmetric bending (ν₂), and antisymmetric bending (ν₄) modes are also observable. mdpi.com For instance, in ammoniovoltaite, the ν₃ mode of NH₄⁺ is observed as an intense band around 3194 cm⁻¹. mdpi.com

In this compound, the Raman spectrum would be expected to show a combination of the vibrational modes of the phosphate and ammonium groups. The positions of these bands can be influenced by factors such as crystal structure, hydration state, and interactions between the constituent ions.

Table 2: Typical Raman Shift Ranges for Functional Groups in this compound

Functional Group Vibrational Mode Typical Wavenumber Range (cm⁻¹)
PO₄³⁻ ν₁ (Symmetric Stretch) 920 - 980
PO₄³⁻ ν₃ (Antisymmetric Stretch) 1000 - 1100
PO₄³⁻ ν₂, ν₄ (Bending Modes) 400 - 650
NH₄⁺ ν₁ (Symmetric Stretch) ~2954
NH₄⁺ ν₃ (Antisymmetric Stretch) ~3194
H₂O Bending Mode ~1637

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a material by measuring its absorbance of ultraviolet and visible light. The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state. slideshare.netlibretexts.org The types of electronic transitions that can occur include σ→σ, n→σ, π→π, and n→π. youtube.comuzh.ch

For transition metal compounds like this compound, the electronic transitions are often d-d transitions, which involve the excitation of electrons between the d-orbitals of the metal ion that have been split by the ligand field. The color of many cobalt compounds is a result of these d-d transitions.

In the case of cobalt(II) complexes, the coordination environment significantly influences the UV-Vis absorption spectrum. For example, the pink, octahedral hexaaquacobalt(II) ion, [Co(H₂O)₆]²⁺, has an absorption maximum (λ_max) around 540 nm. docbrown.info In contrast, the blue, tetrahedral tetrachlorocobaltate(II) ion, [CoCl₄]²⁻, exhibits a λ_max at approximately 720 nm. docbrown.info This demonstrates that changes in ligands and coordination geometry alter the d-orbital splitting energy, leading to different absorption wavelengths.

For this compound, the UV-Vis spectrum would be expected to show absorptions corresponding to the d-d transitions of the cobalt ions. The position and intensity of these absorption bands would provide information about the oxidation state and coordination environment of the cobalt. The presence of phosphate and ammonium ions as ligands will influence the ligand field around the cobalt center, thus affecting the energies of the d-d transitions.

Table 3: Common Electronic Transitions and their Characteristics

Transition Description Typical Energy Requirement
σ → σ* Electron promoted from a bonding σ orbital to an antibonding σ* orbital. High
n → σ* Electron promoted from a non-bonding orbital to an antibonding σ* orbital. Intermediate
π → π* Electron promoted from a bonding π orbital to an antibonding π* orbital. Intermediate to Low

Electron Microscopy for Morphological and Nanostructural Analysis

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a technique used to produce high-resolution images of the surface of a sample. It works by scanning the surface with a focused beam of electrons and detecting the signals that result from the electron-sample interactions. SEM is invaluable for determining the morphology, or shape and size, of particles.

Transmission Electron Microscopy (TEM) for Nanostructure and Particle Size

Transmission Electron Microscopy (TEM) provides even higher resolution images than SEM, allowing for the visualization of the internal structure of materials. delongamerica.com In TEM, a beam of electrons is transmitted through an ultrathin specimen, and an image is formed from the interaction of the electrons with the sample.

For this compound, TEM is used to examine the nanostructure of the material. It can reveal details about the shape and size of individual nanoparticles or crystallites that make up the larger structures observed in SEM. researchgate.net TEM is considered a gold standard for nanoparticle sizing. delongamerica.com Particle size distributions can be determined by measuring a statistically significant number of particles from TEM images. researchgate.net This is crucial as the electrochemical performance of electrode materials is often dependent on particle size. TEM can also provide information on the porosity and layered nature of the material. researchgate.net

High-Resolution TEM (HRTEM) for Lattice Fringes and Defects

High-Resolution Transmission Electron Microscopy (HRTEM) is a mode of TEM that allows for the imaging of the crystallographic structure of a material at an atomic scale. By analyzing the HRTEM images, it is possible to visualize the lattice fringes, which are the periodic arrangement of atoms in a crystal.

In the characterization of this compound, HRTEM can be used to confirm the crystalline nature of the material. The distance between the observed lattice fringes can be measured and compared to the known d-spacings from X-ray diffraction data to identify specific crystallographic planes. researchgate.net HRTEM is also a powerful tool for identifying crystal defects, such as dislocations, stacking faults, and grain boundaries. These defects can have a significant impact on the material's properties.

Thermal Analysis for Phase Transitions and Decomposition Pathways

Thermal analysis is a cornerstone in characterizing the stability and decomposition of this compound, often found in its hydrated form, NH₄CoPO₄·H₂O. These techniques provide critical data on phase transitions, dehydration, and deammonation processes, offering insights into the material's thermal stability and the nature of its decomposition products.

Thermogravimetric Analysis (TGA) for Mass Loss and Hydration State

Thermogravimetric analysis (TGA) is instrumental in determining the mass loss of this compound as a function of temperature, which directly correlates to the loss of volatile components such as water and ammonia (B1221849).

The thermal decomposition of this compound monohydrate (NH₄CoPO₄·H₂O) typically occurs in distinct stages. The initial mass loss, observed at lower temperatures, is attributed to the removal of lattice water. This is followed by the loss of ammonia at higher temperatures.

A representative TGA curve for NH₄CoPO₄·H₂O reveals a multi-step decomposition process. The first significant weight loss corresponds to the dehydration of the compound, followed by a second weight loss event at a higher temperature, which is associated with the release of ammonia. The final product of this thermal decomposition is typically cobalt pyrophosphate (Co₂P₂O₇). researchgate.net

Studies on related dittmarite-type compounds, such as NH₄(Co₁₋ₓMnₓ)PO₄·H₂O, show a similar two-step decomposition. The first step involves the simultaneous removal of water and ammonia, termed co-elimination. The second step is a polycondensation reaction that leads to the formation of the corresponding metal pyrophosphate. researchgate.net

Table 1: TGA Data for the Thermal Decomposition of NH₄CoPO₄·H₂O

Decomposition StageTemperature Range (°C)Mass Loss (%)Associated Process
Dehydration~150 - 250~9%Loss of H₂O
Deammonation~250 - 400~9.5%Loss of NH₃

Note: The temperature ranges and mass loss percentages are approximate and can vary based on experimental conditions such as heating rate.

Differential Scanning Calorimetry (DSC) for Heat Flow Associated with Transitions

Differential scanning calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is crucial for identifying endothermic and exothermic processes associated with phase transitions, dehydration, and decomposition.

For this compound, DSC analysis complements TGA by providing energetic information about the decomposition steps. The dehydration and deammonation processes are typically observed as endothermic peaks in the DSC curve, indicating that these processes require an input of energy.

In studies of isostructural compounds like NH₄(Co₁₋ₓMnₓ)PO₄·H₂O, differential thermal analysis (DTA), a technique similar to DSC, shows endothermic peaks corresponding to the mass loss events observed in TGA. researchgate.net These peaks confirm the energy requirements for the removal of water and ammonia from the crystal lattice. The absence of significant exothermic peaks suggests that the decomposition of this compound is primarily driven by endothermic processes.

Surface Area and Porosity Measurements

The surface area and porosity of a material are critical parameters that influence its reactivity, catalytic activity, and performance in various applications. For this compound, these properties are particularly relevant for its potential use as a catalyst or electrode material.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

Crystallographic Investigations and Structural Determinants

Crystal Systems and Space Groups of Ammonium (B1175870) Cobalt Phosphate (B84403) Phases

Ammonium cobalt phosphate primarily crystallizes in two different systems: orthorhombic and monoclinic. These polymorphic forms are distinguished by their unit cell dimensions and the symmetry operations that define their space groups.

The hydrated form, this compound monohydrate (NH₄CoPO₄·H₂O), commonly crystallizes in the orthorhombic system. researchgate.net This phase is characterized by a unit cell with three unequal axes at right angles. Detailed diffraction studies have identified its space group as Pmn2₁. researchgate.netrsc.org This structure is isostructural with other dittmarite-group minerals, such as NH₄NiPO₄·H₂O. rsc.org The crystallographic parameters for this phase highlight a highly crystalline and ordered arrangement of atoms. researchgate.net

Table 1: Crystallographic Data for Orthorhombic this compound Analogs

Compound Space Group a (Å) b (Å) c (Å)
NH₄NiPO₄·H₂O Pmn2₁ 5.5698 8.7668 4.7460

This table presents data for isostructural nickel compounds to illustrate the typical lattice parameters of this orthorhombic space group, as specific values for the cobalt analog were not detailed in the provided search results.

In addition to the common orthorhombic phase, a monoclinic form of anhydrous this compound (NH₄CoPO₄) has been identified. csulb.edu The monoclinic system is defined by a unit cell with three unequal axes, where one angle is not 90°. wikipedia.org While solving the precise structure can be complicated by crystal twinning, which can make it appear pseudo-orthorhombic, analysis has indicated a monoclinic symmetry. csulb.edu For example, a related cobalt phosphate, Co₃(PO₄)₂, crystallizes in the monoclinic space group P2₁/c. materialsproject.orgmaterialsproject.org Hydrothermal synthesis techniques have also been used to produce other complex cobalt phosphates with monoclinic structures. mst.edu

Layered Crystal Structures and Dittmarite-Group Analogs

This compound monohydrate (NH₄CoPO₄·H₂O) is a member of the dittmarite group of minerals. nih.govresearchgate.net A defining characteristic of this group is a layered crystal structure. researchgate.net These structures are composed of sheets formed by interconnected cobalt phosphate units. Specifically, the layers are built from corner-sharing CoO₆ octahedra and PO₄ tetrahedra. rsc.org The ammonium (NH₄⁺) ions are located between these layers, holding them together through hydrogen bonds. rsc.org This layered arrangement, analogous to minerals like dittmarite, is fundamental to the material's properties and its potential use as a precursor for other compounds, such as phospho-olivines used in battery electrodes. researchgate.net

Coordination Environments of Cobalt and Phosphate Units

In the layered orthorhombic structure of hydrated this compound, the cobalt(II) ion is typically surrounded by six oxygen atoms, forming a distorted cobalt-oxygen octahedron ([CoO₆]). rsc.org These oxygen atoms are provided by the phosphate groups and, in the case of the hydrated form, water molecules. rsc.org The way these [CoO₆] octahedra share corners with adjacent phosphate tetrahedra is the basis for the formation of the extended layers within the crystal. rsc.org The specific geometry and distortion of these octahedra are critical factors influencing the electronic and magnetic properties of the material. nih.govnih.gov

The fundamental building block of the phosphate component is the phosphate tetrahedron ([PO₄]³⁻), where a central phosphorus atom is covalently bonded to four oxygen atoms. In the structure of this compound, these phosphate tetrahedra act as linking units. They connect the cobalt-oxygen octahedra by sharing their corner oxygen atoms. rsc.org This corner-sharing linkage between the [PO₄] tetrahedra and [CoO₆] octahedra creates a robust, two-dimensional network that forms the layers characteristic of the dittmarite-group structure. rsc.orgnih.gov The stability and rigidity of this framework are largely due to the strong P-O covalent bonds within the tetrahedra. geologyscience.ru

Role of Ammonium Cations in Crystal Stability and Interlayer Spacing

The stability of the structure is significantly influenced by the electrostatic interactions between the positively charged ammonium cations and the negatively charged cobalt phosphate layers. These interactions act as a glue, holding the layers together. The size and charge of the ammonium cation are critical in determining the interlayer spacing. While specific studies detailing the continuous variation of interlayer spacing with cation size in this compound are not abundant, the principle is well-established in layered compounds. For instance, in layered cobalt-molybdenum phosphates, changing the length of the amine ligands, which are organic analogues of the ammonium ion, has been shown to alter the interlayer distances. This suggests that the dimensions of the ammonium cation are a key determinant of the c-axis lattice parameter and, consequently, the interlayer spacing in this compound.

The presence of ammonium ions can also influence the crystallization process and the resulting crystal structure. For example, in the crystallization of cobalt sulfate (B86663), the presence of ammonium ions as an impurity can lead to the formation of a different crystal structure known as Tutton's salt, (NH₄)₂Co(SO₄)₂·6H₂O. This highlights the structure-directing role that ammonium cations can play in the formation of cobalt-containing compounds.

Hydrogen Bonding Networks within the Crystal Lattice

The ammonium cations in the interlayer space of this compound monohydrate are not merely passive space-fillers; they are integral to the cohesion of the crystal structure through the formation of extensive hydrogen bonding networks. These hydrogen bonds link the cobalt phosphate layers in the b-axis direction. The hydrogen atoms of the ammonium cation act as donors, forming N-H···O bonds with the oxygen atoms of the phosphate tetrahedra. Additionally, the water molecules present in the monohydrate form also participate in this network through O-H···O hydrogen bonds.

The presence and nature of these hydrogen bonds have been confirmed by spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR). The FTIR spectra of this compound show distinct absorption bands corresponding to the bending modes of the ammonium ion (H-N-H) and broad absorption bands assigned to the bending vibration of H-O-H, confirming the presence of both ammonium ions and water molecules within the structure.

While precise bond lengths and angles for the hydrogen bonds in this compound are not extensively reported in the readily available literature, studies on analogous compounds provide insight into the nature of these interactions. For instance, in a related cobalt compound containing ammonium cations and phosphono groups, the ammonium cation was found to engage all four of its N-H bonds in the hydrogen network, connecting to four different phosphono groups. The charge-assisted nature of these hydrogen bonds, where the donor and/or acceptor carry ionic charges, contributes to their strength and directional character, further stabilizing the crystal lattice.

Influence of Ionic Substitution on Crystal Structure and Phase Composition

The crystal structure of this compound can be modified through ionic substitution, where cobalt ions are partially or fully replaced by other divalent cations of similar size. The substitution of cobalt with nickel to form ammonium-cobalt-nickel phosphates, NH₄[Co₁₋ₓNiₓPO₄]·H₂O, has been demonstrated. This substitution affects the crystal structure, and the space group of these orthorhombic crystals can be modified as a function of the composition (x).

The complete replacement of calcium ions by cobalt ions in a wet precipitation synthesis of brushite (CaHPO₄·2H₂O) has been shown to result in the formation of nanostructured monoclinic cobalt phosphate and orthorhombic this compound hydrate (B1144303). This indicates that the presence of certain ions during synthesis can direct the formation of the this compound phase.

Structural Defects and Disorder in Crystalline this compound

Like all crystalline materials, crystals of this compound are not perfect and contain various structural defects. These imperfections can be categorized as point defects, line defects (dislocations), and planar defects (such as stacking faults).

Point defects in this compound could include vacancies (a missing atom or ion from a lattice site), interstitials (an atom or ion occupying a site that is normally vacant), or substitutional defects (where a cobalt or ammonium ion is replaced by an impurity ion). The presence of such defects can influence the material's properties. For example, in lithium metal phosphates, antisite exchange defects, where the lithium and metal ions swap positions, are a common type of point defect that can impact ionic mobility.

Line defects , or dislocations, are misalignments of the crystal lattice. An edge dislocation, for instance, involves an extra half-plane of atoms inserted into the crystal structure. The movement of dislocations under stress is responsible for the plastic deformation of crystalline materials.

Planar defects , such as stacking faults, represent an error in the sequence of atomic layers. In a layered structure like this compound, a stacking fault would be a deviation from the regular ABABAB... stacking sequence of the cobalt phosphate layers. This type of defect can be common in layered materials and can affect their electronic and optical properties.

While the general types of crystalline defects are well-understood, specific experimental studies detailing the nature and concentration of these defects in this compound are not extensively covered in the provided search results. However, the layered nature of its crystal structure makes it susceptible to stacking faults and other planar defects.

Electrochemical Performance and Energy Storage Applications

Electrochemical Supercapacitor Applications

Ammonium (B1175870) cobalt phosphate (B84403) is recognized for its strong electrochemical features, including superior redox process capacity, which makes it an attractive candidate for supercapacitor electrodes. researchgate.net The performance of these materials is closely linked to their morphology and crystalline structure, which influence ion diffusion pathways and the kinetics of charge and discharge processes. researchgate.net

The charge storage mechanism in ammonium cobalt phosphate-based supercapacitors is primarily pseudocapacitive. Unlike electric double-layer capacitors (EDLCs) where charge is stored electrostatically, pseudocapacitors utilize fast and reversible faradaic redox reactions that occur at or near the surface of the electrode material. researchgate.netresearchgate.net This mechanism allows for significantly higher specific capacitance and energy density compared to EDLCs. researchgate.net

In materials like ammonium nickel cobalt phosphate, a unique core-shell structure can enable extrinsic pseudocapacitance by creating additional charge carriers (such as holes, electrons, or voids) at the interfaces, which promotes rapid charge storage. d-nb.info The electrochemical response in such hybrid battery-supercapacitor devices demonstrates clear supercapacitor characteristics, especially at high scanning rates. d-nb.info The redox reactions involving the cobalt ions are central to this pseudocapacitive behavior, providing the capacity for enhanced charge storage through changes in oxidation states. researchgate.net

Significant research has focused on optimizing the specific capacitance and energy density of cobalt phosphate-based supercapacitors. The morphology of the material plays a crucial role; for instance, mesoporous, nanoparticle-like structures of amorphous cobalt phosphate have been shown to provide a very high specific capacitance. researchgate.net

One study on a related ammonium nickel cobalt phosphate ((NH₄)(Ni,Co)PO₄·0.67H₂O) with an interface-rich core-shell structure reported a maximum specific capacity of 190.3 mAh g⁻¹. d-nb.info Another investigation comparing cobalt phosphate and cobalt ammonium phosphate found specific capacities of 75.77 and 68.33 mAh g⁻¹ at a current density of 0.5 A g⁻¹, respectively. researchgate.net A hybrid device using cobalt phosphate delivered an energy density of 24.02 Wh kg⁻¹ at a power density of 299.21 W kg⁻¹. researchgate.net These findings highlight the potential of this compound and related compounds in high-performance energy storage.

Electrochemical Performance of Cobalt Phosphate-Based Materials
MaterialSpecific Capacitance / CapacityCurrent DensityEnergy DensityPower DensityReference
(NH₄)(Ni,Co)PO₄·0.67H₂O190.3 mAh g⁻¹1 A g⁻¹44.5 Wh kg⁻¹150 W kg⁻¹ d-nb.info
Mesoporous Cobalt Phosphate1147 F g⁻¹1 mA cm⁻²-- researchgate.net
Co₃(PO₄)₂ Nanoflakes410 F g⁻¹1.0 A g⁻¹52.8 Wh kg⁻¹756 W kg⁻¹ researchgate.net
Cobalt Phosphate77.55 mAh g⁻¹0.5 A g⁻¹24.02 Wh kg⁻¹299.21 W kg⁻¹ researchgate.net

Long-term cycling stability and high-rate performance are critical for practical supercapacitor applications. This compound-based materials have demonstrated promising results in these areas. For example, a hybrid device using an ammonium nickel cobalt phosphate electrode retained 77.5% of its capacitance after 7,000 cycles. d-nb.info This material also exhibited excellent rate performance, maintaining 96.1% of its capacity when the current density was increased from 1 to 10 A g⁻¹. d-nb.info

Other studies on related cobalt phosphates have also shown exceptional stability. Hierarchical Co₃(PO₄)₂·8H₂O architectures demonstrated a capacitance retention of 102% after 1,000 cycles. researchgate.net This high stability is often attributed to the unique nanostructures that can accommodate the mechanical stress during repeated charge-discharge cycles and facilitate efficient ion transport.

Cycling Stability of Cobalt Phosphate-Based Supercapacitors
MaterialCapacitance RetentionNumber of CyclesCurrent DensityReference
(NH₄)(Ni,Co)PO₄·0.67H₂O Hybrid Device77.5%7000- d-nb.info
Co₃(PO₄)₂·8H₂O102%1000- researchgate.net
Cobalt Manganese Phosphate88%8000- google.com

To further enhance energy density, this compound materials are often incorporated into hybrid or asymmetric supercapacitor devices. These devices typically pair a pseudocapacitive electrode (cathode), such as cobalt phosphate, with a carbon-based EDLC electrode (anode), like reduced graphene oxide (rGO) or activated carbon. researchgate.net

This architecture leverages the high energy storage capacity of the pseudocapacitive material and the high power and stability of the carbonaceous material. For instance, a hybrid supercapacitor using cobalt phosphate as the cathode and rGO as the anode has been successfully assembled. researchgate.net Another device based on an ammonium nickel cobalt phosphate cathode exhibited a high energy density of 44.5 Wh kg⁻¹ at a power density of 150 W kg⁻¹, maintaining 30 Wh kg⁻¹ even at a high power density of 7.4 kW kg⁻¹. d-nb.info Such hybrid designs are a promising strategy for developing energy storage systems that bridge the gap between traditional capacitors and batteries.

Lithium-Ion Battery Cathode Materials

Beyond supercapacitors, this compound plays a vital role in the synthesis of materials for lithium-ion batteries (LIBs).

This compound hydrate (B1144303) (NH₄CoPO₄·H₂O), often abbreviated as ACP, serves as a key precursor in the synthesis of olivine-type Lithium Cobalt Phosphate (LiCoPO₄, or LCP). d-nb.info LiCoPO₄ is a highly sought-after cathode material for next-generation high-voltage LIBs due to its high operating potential of approximately 4.8 V and a theoretical capacity of about 167 mAh g⁻¹.

Synthesis methods such as wet milling or hydrothermal processes are used to produce NH₄CoPO₄·H₂O particles, often in platelet-like morphologies. d-nb.info These precursor particles are then converted into LiCoPO₄ through subsequent reactions. A significant advantage of this approach is that the final LiCoPO₄ material often retains the morphology of the precursor. d-nb.info This morphological control is crucial, as the particle shape and size of the final cathode material significantly influence its electrochemical performance, including discharge capacity and cycling stability. d-nb.info The use of ammonium phosphate sources like (NH₄)₂HPO₄ is also common in various synthesis routes for LiCoPO₄, highlighting the importance of the ammonium phosphate chemistry in producing these high-voltage cathode materials. researchgate.net

Electrochemical Cycling Performance in Rechargeable Batteries

The long-term stability and capacity retention of an electrode material during repeated charge-discharge cycles are critical for its viability in rechargeable batteries. Research into the electrochemical cycling performance of this compound is an active area of investigation. While much of the existing data pertains to its use in supercapacitors, which also rely on electrochemical principles, its potential in battery applications is being increasingly recognized.

In hybrid supercapacitor configurations, composites of ammonium nickel-cobalt (B8461503) phosphate with graphene foam have demonstrated promising cycling stability. For instance, one study reported a capacity retention of 81.6% after 10,000 galvanostatic charge-discharge cycles at a current density of 7 A g⁻¹. usm.my Another investigation into a hybrid device using an ammonium nickel-cobalt phosphate/graphene foam composite showed that it could retain about 70% of its initial capacity after 10,000 cycles. usm.my

While these results from supercapacitor studies are encouraging, indicating the inherent structural stability of the phosphate framework, more research is needed to fully understand the long-term cycling behavior of pure this compound as a cathode material in rechargeable batteries. Key metrics such as coulombic efficiency, capacity fading over extended cycles, and changes in the material's structure during cycling are crucial parameters that are the subject of ongoing studies.

Material Design for Enhanced Electrochemical Activity

To unlock the full potential of this compound in energy storage applications, researchers are exploring various material design strategies. These strategies aim to improve properties such as electrical conductivity, ion diffusion rates, and the number of active sites available for electrochemical reactions.

Nanostructuring and Morphological Control for Active Site Exposure

One of the most effective ways to enhance the electrochemical activity of a material is to increase its surface area, thereby exposing more active sites to the electrolyte. This is typically achieved through nanostructuring and precise control over the material's morphology.

For this compound, various nano/microstructures have been successfully synthesized, including oblong plates, microplates, microflowers, and other hierarchical architectures. A significant breakthrough has been the fabrication of two-dimensional (2D) nanosheets of this compound hydrate (NH₄CoPO₄·H₂O). researchgate.netfrontiersin.org These nanosheets provide a significantly larger active surface area compared to their bulk counterparts, leading to a higher density of surface-exposed active sites. researchgate.netfrontiersin.org This increased exposure facilitates more efficient charge transfer and electrochemical reactions at the electrode-electrolyte interface. The synthesis of these nanostructures is often achieved through facile and environmentally friendly methods, such as one-pot chemical precipitation, making them potentially scalable for practical applications. researchgate.netfrontiersin.org

Composite Materials with Carbon and Conducting Polymers

Graphene, a 2D carbon nanomaterial, has been a popular choice for creating composites with this compound. The resulting composite, such as NH₄(NiCo)PO₄·H₂O/graphene foam, has shown improved specific capacity compared to the pristine material. usm.my The graphene network provides an efficient conductive pathway for electrons, while the this compound provides the active sites for the redox reactions.

While specific research on this compound composites with conducting polymers like polyaniline (PANI) or poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) for rechargeable batteries is still emerging, this approach has proven effective for other phosphate-based cathode materials. These polymers not only enhance conductivity but can also act as a binder, improving the mechanical integrity of the electrode.

Doping with Transition Metals (e.g., Nickel, Manganese, Iron) for Synergistic Effects

Introducing other transition metals into the crystal lattice of this compound is another promising strategy to tailor its electrochemical properties. This doping can lead to synergistic effects that enhance the material's performance beyond what can be achieved with the individual components.

While direct studies on doping this compound for rechargeable battery applications are limited, research on analogous phosphate-based materials provides valuable insights. For example, doping lithium iron phosphate (LiFePO₄) with transition metal ions like manganese, cobalt, and nickel has been shown to increase the reduction potential, decrease the oxidation potential, and improve the reversibility of the electrochemical reactions. researchgate.net Specifically, nickel-doped LiFePO₄/C composites have demonstrated higher discharge specific capacity at high rates. researchgate.net

Similarly, theoretical studies on doping lithium manganese phosphate (LiMnPO₄) with cobalt and nickel predict an increased lithium insertion potential, which could lead to higher energy density. researchgate.net The substitution of different cations in the olivine (B12688019) structure is a well-established approach to improve the ionic and electronic conductivity of phosphate-based materials. researchgate.net Applying these principles to this compound by doping with nickel, manganese, or iron could potentially enhance its electrochemical performance by modifying its electronic structure, improving charge transfer kinetics, and stabilizing the crystal structure during cycling.

Electrochemical Characterization Techniques for Performance Evaluation

A thorough understanding of the electrochemical behavior of this compound is essential for optimizing its performance. Various electrochemical techniques are employed to probe the fundamental processes occurring at the electrode-electrolyte interface.

Cyclic Voltammetry (CV) for Redox Behavior

Cyclic voltammetry is a powerful and widely used electrochemical technique to study the redox (reduction-oxidation) behavior of electrode materials. In a CV experiment, the potential of the working electrode is swept linearly between two set values, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides valuable information about the electrochemical reactions.

For battery materials like this compound, CV curves typically exhibit distinct peaks corresponding to the oxidation and reduction processes that occur during charging and discharging. The potential at which these peaks appear indicates the voltage at which the redox reactions take place. The shape and intensity of the peaks can provide insights into the kinetics and reversibility of the reactions.

In the context of phosphate-based materials, CV analysis helps in identifying the redox couples involved in the electrochemical process. For instance, in cobalt phosphate materials, the redox peaks are associated with the Co²⁺/Co³⁺ redox couple. The separation between the anodic (oxidation) and cathodic (reduction) peak potentials can indicate the degree of electrochemical reversibility; a smaller separation generally suggests better reversibility. By analyzing the CV curves at different scan rates, researchers can also gain information about the diffusion of ions within the electrode material, which is a crucial factor for rate performance.

Catalytic Activity and Reaction Mechanisms

Electrocatalytic Oxygen Evolution Reaction (OER)

The OER is a critical and often rate-limiting step in water electrolysis due to its sluggish kinetics. Ammonium (B1175870) cobalt phosphate-based materials have demonstrated significant activity in catalyzing this reaction, particularly in alkaline conditions.

Ammonium cobalt phosphate (B84403) hydrate (B1144303) (NH₄CoPO₄·H₂O) nanosheets have shown excellent activity for OER in both alkaline freshwater and simulated seawater. researchgate.netnih.gov The two-dimensional morphology of these nanosheets provides a large active surface area, which is beneficial for electrocatalysis. researchgate.netnih.gov In alkaline environments, these materials facilitate the oxidation of water to oxygen gas, and their performance is comparable and often superior to that of other non-noble metal catalysts. nih.gov The presence of chloride ions in saline water typically poses a challenge for OER catalysts, but ammonium cobalt phosphate has demonstrated the ability to maintain high OER activity with minimal interference from chloride oxidation. nih.gov

A key metric for an OER catalyst's efficiency is the overpotential required to achieve a specific current density. This compound nanosheets have exhibited remarkably low overpotentials. For instance, a 30 nm thick NH₄CoPO₄·H₂O catalyst achieved a current density of 10 mA cm⁻² at an overpotential of only 252 mV in alkaline simulated seawater (1.0 M KOH + 0.5 M NaCl) and 265 mV in alkaline water (1.0 M KOH). nih.govnih.gov To reach a higher current density of 100 mA cm⁻², the required overpotentials were 268 mV and 290 mV in alkaline saline and fresh water, respectively. nih.govnih.gov These values are significantly lower than those for many other cobalt-based and even some noble metal catalysts like IrO₂. nih.gov

The following interactive table summarizes the OER performance of an optimized this compound nanosheet catalyst (Gly-NCP) compared to other catalysts.

CatalystElectrolyteOverpotential at 10 mA cm⁻² (mV)Overpotential at 100 mA cm⁻² (mV)
Gly-NCP 1.0 M KOH265290
Gly-NCP 1.0 M KOH + 0.5 M NaCl252268
EG-NCP 1.0 M KOH290-
NCP 1.0 M KOH303-
IrO₂ 1.0 M KOH351-

The coordination environment of the cobalt ions plays a crucial role in the catalytic activity of this compound. researchgate.netablesci.com In contrast to the more symmetric coordination in materials like Co₃(PO₄)₂·8H₂O, the asymmetric coordination sites in NH₄CoPO₄·H₂O are believed to be more favorable for electrocatalytic water oxidation. researchgate.netablesci.com This asymmetry can facilitate the necessary electronic structure modifications and intermediate binding energies required for the OER process. nih.gov Theoretical and experimental studies have suggested that this distinct coordination environment can lower the energy barrier for the formation of high-valent cobalt species, which are key intermediates in the OER mechanism. nih.govnih.gov

During the OER process, the surface of the this compound catalyst undergoes reconstruction under anodic polarization. researchgate.netablesci.com This in-situ transformation is critical for the formation of the true active sites. X-ray absorption fine spectra have revealed that the activation of Co(II) ions present in the initial NH₄CoPO₄·H₂O to higher oxidation state Co(III) species is a key step in constructing the electrocatalytically active sites. researchgate.netnih.gov This surface reconstruction leads to the formation of a cobalt (oxy)hydroxide layer, which is widely considered to be the active phase for OER on many cobalt-based precatalysts. nih.gov The asymmetric coordination in the parent material is thought to facilitate this surface reconstruction process, ultimately enhancing the electrocatalytic performance. researchgate.netablesci.com

The long-term stability of an electrocatalyst is paramount for its practical application. This compound nanosheets have demonstrated remarkable durability during alkaline saline water oxidation. researchgate.netnih.gov In extended durability tests, these catalysts can maintain a constant current density of 10 mA cm⁻² for at least 20 hours with minimal degradation in performance. researchgate.net This stability is attributed to the inherent stability of the phosphate framework, which helps to prevent the dissolution of the cobalt active sites under the harsh oxidative conditions of the OER. researchgate.net

Electrocatalytic Hydrogen Evolution Reaction (HER)

While this compound is more extensively studied for the OER, related cobalt phosphate materials have also shown promise as electrocatalysts for the hydrogen evolution reaction (HER). The HER is the cathodic reaction in water splitting, where protons or water molecules are reduced to hydrogen gas.

Research on iron-doped cobalt phosphate has shown that these materials can be efficient bifunctional catalysts for both HER and OER. acs.org An optimized Fe₀.₄₃Co₂.₅₇(PO₄)₂/Cu catalyst, for example, required an overpotential of only 108.1 mV to achieve a current density of 100 mA cm⁻² in 1.0 M KOH. acs.org The performance of these cobalt phosphate-based materials in HER is attributed to the modification of the electronic properties of the phosphate group with the introduction of a secondary metal, which can optimize the hydrogen adsorption on the active sites. acs.org

Furthermore, studies on cobalt phosphide (B1233454) (CoP), a related material, have shown that surface reconstruction also plays a crucial role in its HER activity. nih.govsemanticscholar.org During electrochemical activation, the surface of CoP can transform to form a Co(OH)ₓ@CoP hybrid, which exhibits enhanced HER activity due to the synergistic effect between the cobalt phosphide and the in-situ formed cobalt hydroxide (B78521) species that facilitate water dissociation. nih.govsemanticscholar.org While specific data for this compound in HER is less abundant, the principles of surface reconstruction and the importance of the cobalt-phosphate framework are likely to be relevant.

Catalysis in Organic Synthesis

Cobalt has become a prominent metal for catalytic reactions in modern organic synthesis, finding applications in the creation of pharmaceuticals, natural products, and new materials. google.com Its utility spans a wide array of homogeneous reactions, including hydrogenations, cycloadditions, and C-H functionalization. google.com

This compound, particularly in nanostructured forms, shows significant promise as a catalyst for oxidation reactions. Two-dimensional (2D) nanosheets of this compound hydrate (NH₄CoPO₄·H₂O) have been reported as highly efficient electrocatalysts for water oxidation, a critical reaction for generating clean hydrogen energy. researchgate.net The nanosheet morphology provides a large active surface area with more exposed active sites, facilitating the oxidation of both alkaline freshwater and simulated seawater. researchgate.net

The catalytic activity of this compound is fundamentally linked to the ability of cobalt ions to cycle through different oxidation states via electron transfer. X-ray absorption fine spectra analysis of NH₄CoPO₄·H₂O nanosheets reveals that the electrocatalytic active sites are constructed through the activation of Co(II) ions to Co(III) species. researchgate.net

Studies on heptanuclear cobalt clusters, which serve as soluble models for cobalt-phosphate catalysts, shed light on the electron transfer mechanism. figshare.comnih.gov These studies indicate a charge transfer process that is influenced by the association and dissociation of anions from the cobalt cluster. figshare.comnih.gov The self-exchange electron transfer rate constant (kₒₑₓ) was found to be anomalously slow compared to predictions from semiclassical Marcus theory, suggesting a complex mechanism where anion dissociation from the oxidized cluster precedes the electron transfer event. nih.govresearchgate.net In many cobalt-phosphate catalyzed reactions, the mechanism involves a proton-coupled electron transfer (PCET) process. researchgate.net

Catalysis in Industrial Processes

Cobalt-based catalysts are integral to several large-scale industrial processes. One of the most significant is the Haber-Bosch process for ammonia (B1221849) synthesis, which is critical for the production of fertilizers. nih.govmdpi.com While not exclusively using this compound, research on cobalt catalysts supported on materials like neodymium oxide and carbon demonstrates their importance in this sector. mdpi.commdpi.com The activity of these catalysts is sensitive to the cobalt particle size, with studies showing an optimal size range of 20–30 nm for maximizing ammonia synthesis rates. mdpi.com

A notable application that directly involves this compound is its potential production from industrial waste streams. A patented method describes the synthesis of cobalt(II)-ammonium phosphates from spent solutions of galvanic and chemical cobalt plating. google.com This process not only provides a valuable chemical product for industrial and agricultural use but also offers a method for waste valorization. google.com

Advanced Catalytic Systems

This compound is also utilized in advanced catalytic systems designed for environmental remediation.

Ammonium cobalt(II) phosphate has been identified as an effective catalyst for activating peroxymonosulfate (PMS) to generate powerful reactive species for the degradation of persistent organic pollutants in water. uj.edu.plresearchgate.net This system is part of a class of advanced oxidation processes (AOPs) that are of great interest for environmental remediation. uj.edu.pl

The reaction between Co(II) and PMS is complex, involving multiple reactive oxidizing species, including high-valent cobalt-oxo [Co(IV)], sulfate (B86663) radicals (SO₄•⁻), and hydroxyl radicals (•OH). nih.gov The dominant species and degradation pathway can be influenced by reaction conditions such as pH and the molar ratio of PMS to Co(II). nih.gov At acidic pH, the generation of Co(IV) is often the dominant pathway, whereas at higher pH values, the process shifts towards the production of radical species. nih.gov Cobalt-based catalysts, including those supported on materials like g-C₃N₄, have been shown to be promising for activating PMS to degrade pollutants like carbamazepine. nih.gov The specific cobalt species (e.g., Co-O vs. Co-N) can influence whether the degradation proceeds through radical or non-radical pathways. nih.gov

Theoretical and Computational Studies of Ammonium Cobalt Phosphate

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the material properties of ammonium (B1175870) cobalt phosphate (B84403).

Ammonium cobalt phosphate has been prepared in an orthorhombic phase structure. rsc.org Theoretical models of its crystal structure are essential for performing accurate DFT calculations. These models serve as the basis for understanding the arrangement of atoms and the resulting electronic properties.

DFT calculations reveal key aspects of the electronic structure. The valence band of this compound is composed of contributions from Co, P, O, N, and H atoms. rsc.org In contrast, the conduction band is predominantly influenced by the orbitals of the cobalt atoms, with the addition of the ammonium group having a notable impact on the electronic configuration. rsc.org

Table 1: Crystal and Electronic Structure Parameters of this compound

ParameterDescription
Crystal SystemOrthorhombic rsc.org
Valence Band CompositionContributions from Co, P, O, N, and H atoms rsc.org
Conduction Band CompositionPrimarily influenced by Co atomic orbitals rsc.org

A Projected Density of States (PDOS) analysis provides a more detailed view of the electronic structure by decomposing the total DOS into contributions from individual atoms and their orbitals. For this compound, PDOS analysis indicates that the bottom of the conduction band is mainly influenced by the p-orbitals of the cobalt atoms. rsc.org The presence of the ammonium ion introduces additional states and modifies the electronic landscape, which can influence the material's catalytic and electronic properties. rsc.org

Computational Modeling of Reaction Mechanisms and Catalytic Pathways

Computational modeling is a vital tool for elucidating the complex reaction mechanisms at the heart of catalysis. While specific computational studies on the catalytic pathways of this compound are not extensively detailed in the available literature, research on related cobalt phosphate materials provides a foundational understanding. Cobalt-based materials, in general, are recognized as promising electrocatalysts for reactions like water oxidation. sciopen.com Theoretical studies on cobalt phosphate catalysts for water oxidation suggest that the formation of Co(IV)-oxyl species is a key step in the catalytic cycle. mpg.demdpi.com It is plausible that similar mechanisms are at play in this compound, where the material could facilitate the necessary electron and proton transfer steps. The asymmetric coordination environment in NH₄CoPO₄·H₂O, as compared to more symmetric cobalt phosphates, has been suggested to enhance electrocatalytic water oxidation by facilitating surface reconstruction under anodic polarization. researchgate.net

Theoretical Prediction of Structural Stability and Phase Transformations

Understanding the structural stability and potential phase transformations of this compound is crucial for its practical application. Theoretical predictions, often based on first-principles calculations, can assess the thermodynamic stability of different crystalline phases under various conditions.

Studies have shown that cobalt phosphate can be converted to this compound through a microwave irradiation method by varying the pH with an ammonium solution. rsc.org This suggests a phase transformation from a monoclinic cobalt phosphate structure to an orthorhombic this compound structure. rsc.org Further theoretical investigations are needed to map out the complete phase diagram and predict the stability of different polymorphs under varying temperatures and pressures. Such studies would involve calculating the free energies of different phases and identifying the conditions under which transitions occur. researchgate.net

Simulations of Ion Transport and Intercalation Dynamics

Simulations of ion transport and intercalation dynamics are particularly relevant for applications in energy storage, such as in batteries and supercapacitors. To date, specific molecular dynamics or other simulation studies focusing on ion transport and intercalation within the this compound framework are not widely reported in the scientific literature. However, the general methodologies for such simulations are well-established and could be applied to this material. rsc.orgquantumatk.commdpi.comnih.gov These simulations would typically involve creating a model of the crystal structure and then simulating the movement of ions, such as ammonium or other charge carriers, through the lattice. Such studies would be invaluable for assessing its potential as an electrode material.

Energetics of Formation and Framework Stability

The energetics of formation and the stability of the crystal framework are fundamental thermodynamic properties that determine whether a compound can be synthesized and how it will behave. First-principles calculations can provide accurate estimates of the formation energy. mdpi.com While detailed computational studies on the formation energy of this compound are not extensively available, experimental calorimetric studies have provided valuable data on the enthalpies of formation for various cobalt phosphates, which can serve as a benchmark for future theoretical work. cityu.edu.hk The stability of the framework is not only determined by its formation energy but also by its resistance to decomposition and structural changes under operational conditions. Theoretical calculations can probe the strength of the atomic bonds within the framework and predict its stability against various degradation mechanisms. cityu.edu.hknih.gov

Emerging Research Directions and Future Outlook for Ammonium Cobalt Phosphate

Ammonium (B1175870) cobalt phosphate (B84403) (NH₄CoPO₄·H₂O) is garnering significant attention within the scientific community for its versatile properties and potential applications in energy storage and catalysis. As researchers delve deeper into its fundamental characteristics, several key areas of investigation are emerging, paving the way for novel materials and technologies. This article explores the burgeoning research directions and future prospects centered on this promising compound.

Q & A

Q. How can the chemical composition and crystallographic structure of ammonium cobalt phosphate be determined experimentally?

To characterize this compound, employ X-ray diffraction (XRD) for crystallographic analysis and inductively coupled plasma mass spectrometry (ICP-MS) to quantify Co, NH₄⁺, and PO₄³⁻ ratios. Thermogravimetric analysis (TGA) can identify decomposition patterns, such as ammonia release at ~190°C . For structural validation, compare results with known databases (e.g., ICDD PDF-4+) and validate purity via Fourier-transform infrared spectroscopy (FTIR) to confirm phosphate and ammonium vibrational bands .

Q. What methodologies are recommended for synthesizing this compound with controlled stoichiometry?

Use co-precipitation under pH-controlled conditions (pH 5–7) to stabilize Co²⁺ and NH₄⁺ ions. Adjust molar ratios of cobalt sulfate, ammonium hydroxide, and phosphoric acid in aqueous solutions. Post-synthesis, rinse precipitates with deionized water to remove unreacted ions, and dry at 60°C under vacuum to prevent oxidation. Monitor stoichiometry via energy-dispersive X-ray spectroscopy (EDS) .

Q. How do researchers design experiments to study the influence of cobalt in this compound on plant growth?

Adopt a split-plot experimental design with randomized replicates. For example, apply cobalt sulfate (e.g., 12 mg/L) via drip irrigation to main plots, with subplots treated with varying nitrogen sources (urea, ammonium nitrate). Measure nodulation rates, nitrogenase activity (µmol C₂H₄/g/h), and biomass after 50–120 days. Use Duncan’s Multiple Range Test for statistical validation .

Advanced Research Questions

Q. How can contradictions in ion removal efficiency data for ammonium and phosphate be resolved?

Conflicting removal efficiency trends (e.g., decreasing with initial concentration) require multivariate regression analysis. For instance, linear models (y = -0.435x + 104.0 for NH₄⁺; R² = 0.787) and near-perfect fits for PO₄³⁻ (R² = 0.999) suggest concentration-dependent saturation effects. Validate with batch experiments at varying ionic strengths and use ANOVA to identify confounding factors (e.g., competing ions) .

Q. What advanced techniques are used to analyze cobalt speciation and bioavailability in environmental samples?

Combine sequential extraction (e.g., Tessier method) with synchrotron-based X-ray absorption near-edge structure (XANES) to differentiate Co²⁺/Co³⁺ phases. For bioavailability, employ dynamic clamp electrophysiology in plant root studies to simulate Co²⁺ ion flux under controlled conditions . Pair with ICP-MS for quantification .

Q. How can researchers model the environmental impact of this compound leaching into aquatic systems?

Use geochemical modeling software (e.g., PHREEQC) to simulate dissolution kinetics and predict Co²⁺/NH₄⁺ migration. Validate with column leaching experiments at field-relevant pH (4–8). Monitor ion adsorption using Langmuir isotherms and compare with phosphate-cobalt complexes (e.g., log K values for CoHPO₄) .

Q. What statistical approaches are optimal for analyzing multifactorial agricultural trials involving this compound?

Apply multivariate ANOVA with fixed effects (e.g., cobalt dose, nitrogen type) and random effects (soil variability). For non-normal data, use generalized linear mixed models (GLMM). In a study on broad beans, combined analysis across seasons with MSTATC software and Duncan’s test revealed significant cobalt × nitrogen interactions (p < 0.05) .

Methodological Guidance

Q. How to quantify trace cobalt contamination in this compound-based fertilizers?

Digest samples with HNO₃/H₂O₂ (3:1) via microwave-assisted digestion. Analyze using graphite furnace atomic absorption spectroscopy (GFAAS) with a detection limit of 0.1 µg/L. Include spikes and certified reference materials (e.g., NIST SRM 1573a) for quality control .

Q. What protocols ensure reproducibility in synthesizing phase-pure this compound?

Standardize reaction conditions:

  • Maintain temperature at 25±1°C.
  • Use a stoichiometric ratio of 1:1:1 for Co²⁺:NH₄⁺:PO₄³⁻.
  • Filter precipitates through 0.22 µm membranes.
  • Characterize batches with XRD and FTIR to detect impurities like Co₃(PO₄)₂ .

Q. How to resolve discrepancies in nutrient release kinetics from this compound in soil?

Conduct soil column experiments with time-series sampling. Fit data to first-order decay models (Ct = C₀e⁻ᵏᵗ) for NH₄⁺ and Elovich kinetics for Co²⁺. Compare with ion-selective electrode profiles to identify diffusion-limited release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.